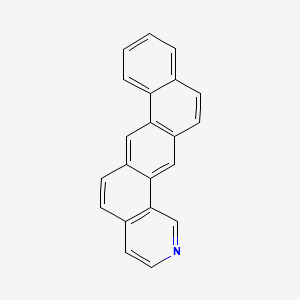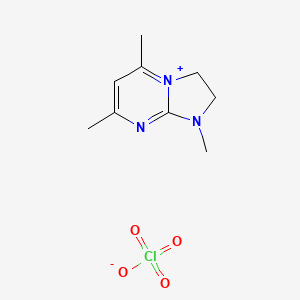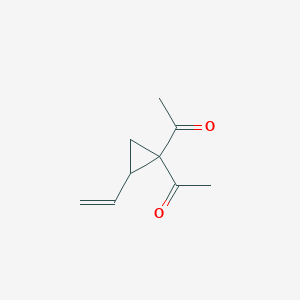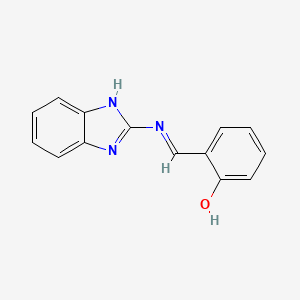![molecular formula C15H24Br2N2O6 B14685003 [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate CAS No. 25648-71-9](/img/structure/B14685003.png)
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate is a complex organic compound belonging to the carbamate family This compound is characterized by its unique structure, which includes bromopropanoyl groups and a dimethylpentyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate typically involves the reaction of 2-bromopropionyl bromide with appropriate amines and alcohols under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Major Products Formed
Aplicaciones Científicas De Investigación
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropionyl bromide: A related compound used in similar synthetic applications.
Iodopropynyl butylcarbamate: Another carbamate compound with different substituents, used primarily as a preservative.
Uniqueness
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual bromopropanoyl groups and dimethylpentyl backbone make it versatile for various applications, distinguishing it from other carbamate compounds .
Propiedades
Número CAS |
25648-71-9 |
|---|---|
Fórmula molecular |
C15H24Br2N2O6 |
Peso molecular |
488.17 g/mol |
Nombre IUPAC |
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate |
InChI |
InChI=1S/C15H24Br2N2O6/c1-7(2)11(25-15(23)19-13(21)10(5)17)8(3)6-24-14(22)18-12(20)9(4)16/h7-11H,6H2,1-5H3,(H,18,20,22)(H,19,21,23) |
Clave InChI |
ZHWPDMSUHBICJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)COC(=O)NC(=O)C(C)Br)OC(=O)NC(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)


![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)


![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)


![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
